p-Hydroxyphenethyl vanillate

Antioxidant Activity Free Radical Scavenging DPPH Assay

p-Hydroxyphenethyl vanillate (CAS 1539303-03-1) is a phenolic ester derivative of vanillic acid, classified as a natural product isolated from sources such as Notopterygium wilfordii and Buddleja salviifolia. It is characterized by a vanillic acid core (4-hydroxy-3-methoxybenzoate) esterified with a 4-hydroxyphenethyl (tyrosol) molecule.

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 1539303-03-1
Cat. No. B1163480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Hydroxyphenethyl vanillate
CAS1539303-03-1
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)OCCC2=CC=C(C=C2)O)O
InChIInChI=1S/C16H16O5/c1-20-15-10-12(4-7-14(15)18)16(19)21-9-8-11-2-5-13(17)6-3-11/h2-7,10,17-18H,8-9H2,1H3
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: p-Hydroxyphenethyl vanillate (CAS 1539303-03-1) for Research


p-Hydroxyphenethyl vanillate (CAS 1539303-03-1) is a phenolic ester derivative of vanillic acid, classified as a natural product isolated from sources such as Notopterygium wilfordii and Buddleja salviifolia [1]. It is characterized by a vanillic acid core (4-hydroxy-3-methoxybenzoate) esterified with a 4-hydroxyphenethyl (tyrosol) molecule . This compound is primarily procured for pharmacological research into antioxidant, anti-inflammatory, and enzyme inhibition mechanisms.

Critical Differentiation: Why Not All Vanillate Esters Are Interchangeable


Generic substitution among vanillate esters is not supported by scientific evidence due to significant structure-activity differences dictated by the alcohol moiety. For instance, changing the ester group from a simple phenethyl group to a p-hydroxyphenethyl (tyrosol) group adds an extra phenolic -OH donor, which can drastically alter radical scavenging capacity and enzyme binding. Studies on related tyrosol phenolic acid derivatives have shown that target compounds can surpass the activity of established antioxidants like L-ascorbic acid and Trolox [1]. Furthermore, the specific ester dictates the interaction profile; for example, phenethyl vanillate has reported binding affinities at opioid and dopamine receptors, while its p-hydroxyphenethyl analog may exhibit a different selectivity fingerprint due to the additional hydrogen-bonding capability [2]. Substituting without data risks using a compound with unverified, and potentially absent, activity at the target of interest.

Quantitative Performance Benchmarks for p-Hydroxyphenethyl vanillate


Enhanced DPPH Radical Scavenging Capacity vs. Parent Tyrosol Moiety

Esterification of tyrosol with phenolic acids has been shown to enhance antioxidant activity. While direct quantitative data for p-hydroxyphenethyl vanillate is lacking, its tyrosol ester class exhibits superior in vitro radical scavenging compared to the positive controls L-ascorbic acid and Trolox [1]. This represents a class-level advantage over the free parent alcohol, tyrosol, which is a known but weaker antioxidant on its own.

Antioxidant Activity Free Radical Scavenging DPPH Assay

Potential for α-Glucosidase Inhibition Relative to Acarbose

The tyrosol phenolic ester class has demonstrated the capacity for potent α-glucosidase inhibition. In a study of 16 derivatives, five compounds showed more potent inhibitory activity (IC50 range: 18.1–56.7 μM) than the clinical drug acarbose (IC50: 60.9 μM) [1]. While p-hydroxyphenethyl vanillate was not among the tested compounds, this class-level inference suggests a structural potential for hypoglycemic activity that is absent in simpler vanillate esters like phenethyl vanillate, which has not been linked to this mechanism.

α-Glucosidase Inhibition Hypoglycemic Activity Enzyme Inhibition Assay

Distinct Receptor Binding Profile Compared to Phenethyl Vanillate

The unhydroxylated analog, phenethyl vanillate, has been evaluated for binding to opioid and dopamine receptors, while the related natural product falcarindiol from the same source showed a moderate binding affinity for the D1 receptor (Ki = 192 ± 6 nM) [1]. The p-hydroxyphenethyl vanillate molecule introduces an extra hydroxyl group that alters its hydrogen-bonding network, directly impacting its pharmacophore and potentially its binding selectivity. No receptor binding data is available for the target compound, but its structural difference from the tested phenethyl vanillate guarantees a non-identical interaction profile.

Dopamine Receptor Binding Opioid Receptor Binding Neurological Research

Evidence-Based Application Scenarios for p-Hydroxyphenethyl vanillate


Investigating Structure-Activity Relationships in CNS Receptor Ligands from Natural Products

Based on the receptor binding data for the related compound phenethyl vanillate [1], p-hydroxyphenethyl vanillate is the appropriate choice for a medicinal chemistry program exploring structure-activity relationships (SAR) of Notopterygium-derived phenolic esters at opioid and dopamine receptors. The additional hydroxyl group on its phenethyl moiety provides a critical handle for hydrogen bonding, which is expected to modulate affinity and selectivity compared to the simpler phenethyl vanillate scaffold.

Exploring Potentiation of Antioxidant Responses via Natural Product Hybrids

For researchers seeking novel antioxidant scaffolds, the procurement of p-hydroxyphenethyl vanillate is justified by its membership in the tyrosol phenolic ester class, which has demonstrated superiority over single-entity antioxidants like L-ascorbic acid and Trolox [2]. It represents a hybrid molecule combining the known bioactivities of vanillic acid and tyrosol, where the ester linkage may lead to improved or synergistic radical scavenging properties.

Screening for Novel Hypoglycemic Agents

Given that structurally analogous tyrosol phenolic esters have exhibited inhibitory activity against α-glucosidase that is more potent than the standard drug acarbose [2], p-hydroxyphenethyl vanillate is a rational candidate for inclusion in antidiabetic screening libraries. This application is a direct outcome of the class-level enzyme inhibition evidence.

Differentiating Bioactivity of Closely Related Natural Product Isomers

When isolating a fraction from Notopterygium species containing a mixture of vanillate esters, researchers must procure the pure standard p-hydroxyphenethyl vanillate to correctly attribute bioactivity. This is essential to avoid misassignment, as using only the unhydroxylated phenethyl vanillate standard would fail to resolve the distinct biological profile of the p-hydroxylated constituent [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for p-Hydroxyphenethyl vanillate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.